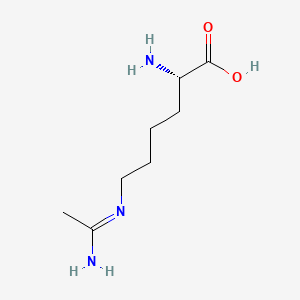

L-NIL

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N3O2 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid |

InChI |

InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1 |

InChI Key |

ONYFNWIHJBLQKE-ZETCQYMHSA-N |

Isomeric SMILES |

CC(=NCCCC[C@@H](C(=O)O)N)N |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)N)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

L-NIL as a Selective iNOS Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of L-N6-(1-iminoethyl)lysine (L-NIL), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It covers its mechanism of action, selectivity, and applications in research, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a derivative of the amino acid L-lysine and is recognized for its selective inhibition of iNOS over the other main isoforms of nitric oxide synthase, namely neuronal NOS (nNOS) and endothelial NOS (eNOS).[1][2][3] This selectivity makes this compound a valuable tool for investigating the specific roles of iNOS in various physiological and pathological processes, including inflammation, septic shock, and neurodegenerative diseases.

Mechanism of Action

This compound functions as a competitive inhibitor of iNOS.[4] Its primary mechanism involves targeting the heme iron within the active site of the enzyme. This interaction leads to the destruction of the heme prosthetic group, which is essential for the catalytic activity of iNOS.[4] This process results in a time- and concentration-dependent inactivation of the enzyme.[4] Studies have shown that this inactivation is accompanied by the disassembly of iNOS dimers into monomers.[4]

Quantitative Data: Potency and Selectivity

The efficacy of this compound as a selective iNOS inhibitor is demonstrated by its low IC50 value for iNOS compared to other NOS isoforms. The following table summarizes the inhibitory potency and selectivity of this compound in comparison to other commonly used NOS inhibitors.

| Inhibitor | Target | IC50 (µM) | Selectivity (nNOS/iNOS) | Selectivity (eNOS/iNOS) | Reference(s) |

| This compound | iNOS | 3.3 | 28-fold | - | [1][2] |

| nNOS | 92 | [1][2] | |||

| eNOS | - | ||||

| L-NIO | iNOS | Similar to this compound | Lacks selectivity | ||

| nNOS | - | ||||

| eNOS | - | ||||

| L-NMMA | iNOS | ~6-fold less potent than this compound | [2] | ||

| nNOS | - | ||||

| eNOS | - | ||||

| 1400W | iNOS | ~0.015 | ~5000-fold | ~200-fold | [5] |

| nNOS | ~75 | [5] | |||

| eNOS | ~3 | [5] |

Experimental Protocols

In Vitro iNOS Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on iNOS activity using purified enzyme.

Materials:

-

Purified iNOS enzyme

-

L-Arginine (substrate)

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Calmodulin

-

Calcium Chloride (CaCl2)

-

This compound

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction buffer containing appropriate concentrations of NADPH, BH4, calmodulin, and CaCl2.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the purified iNOS enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Initiate the reaction by adding L-arginine to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH or adding a chelator).

-

Measure the amount of nitrite (a stable product of NO) produced using the Griess assay.

-

Add Griess reagent to each well and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples.

-

Calculate the percentage of iNOS inhibition for each this compound concentration and determine the IC50 value.

Cell-Based Assay for NO Production (Griess Assay)

This protocol outlines the measurement of nitric oxide production in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) and treated with this compound.

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

Sodium nitrite

-

96-well cell culture plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant from each well.

-

Perform the Griess assay on the collected supernatants as described in the in vitro protocol (steps 9-11).

-

Determine the concentration of nitrite in each sample and assess the dose-dependent inhibition of NO production by this compound.

In Vivo Mouse Model of LPS-Induced Inflammation

This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a mouse model of systemic inflammation.

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS)

-

This compound

-

Sterile saline

-

Tools for injection (syringes, needles)

-

Equipment for sample collection (e.g., for blood or tissue)

Procedure:

-

Acclimatize mice to the experimental conditions.

-

Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline or drinking water).

-

Administer this compound to the mice via a chosen route (e.g., intraperitoneal injection or oral administration in drinking water) at a predetermined dose (e.g., 5-10 mg/kg).[6] A control group should receive the vehicle alone.

-

After a specified pre-treatment period (e.g., 1-2 hours for i.p. injection or several days for drinking water administration), induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.).[7]

-

Monitor the animals for clinical signs of inflammation.

-

At a defined time point post-LPS injection (e.g., 2-6 hours), collect biological samples such as blood (for cytokine and nitrite/nitrate analysis) or tissues (for histology and gene expression analysis).

-

Analyze the collected samples to assess the effect of this compound on inflammatory markers (e.g., plasma cytokine levels, tissue iNOS expression, and serum nitrite/nitrate levels).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the iNOS signaling pathway and a typical experimental workflow for studying the effects of this compound.

Caption: iNOS Signaling Pathway and the Point of this compound Inhibition.

Caption: Workflow for Cell-Based NO Production Assay with this compound.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for the selective inhibition of iNOS. Its demonstrated potency and selectivity make it an excellent choice for elucidating the specific contributions of iNOS to a wide range of biological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Biotium [biotium.com]

- 4. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nuchemsciences.com [nuchemsciences.com]

The Role of L-N6-(1-iminoethyl)lysine (L-NIL) in Immunology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This enzyme is a critical mediator in the immune system, responsible for the production of high concentrations of nitric oxide (NO), a pleiotropic signaling molecule with diverse effects on immune cells. The selective inhibition of iNOS by this compound, with minimal impact on the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms, has established it as an invaluable tool in immunology research. This guide provides an in-depth overview of the function of this compound, its mechanism of action, and its application in studying various facets of the immune response. It includes quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the key signaling pathways and experimental workflows involved.

Core Concepts: this compound and iNOS in Immunology

Inducible nitric oxide synthase (iNOS) is typically not present in resting cells but is rapidly expressed in response to immunological stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines like interferon-gamma (IFN-γ). The resulting surge in NO production by immune cells, particularly macrophages, plays a dual role in the immune response. While NO is crucial for pathogen clearance and has antimicrobial properties, its sustained high-level production can contribute to tissue damage, chronic inflammation, and the pathogenesis of autoimmune diseases and cancer.

This compound serves as a critical molecular probe to dissect the precise contributions of iNOS-derived NO in these complex biological processes. By selectively blocking iNOS activity, researchers can elucidate the downstream consequences of reduced NO production on immune cell function, signaling pathways, and disease progression.

Mechanism of Action

This compound is a structural analog of L-arginine, the natural substrate for all NOS isoforms. Its selectivity for iNOS stems from specific structural features that allow for preferential binding to the active site of the inducible isoform. This compound acts as a competitive inhibitor, binding to the iNOS enzyme and preventing the binding of L-arginine, thereby halting the synthesis of NO. Studies have shown that this compound inactivates iNOS by targeting the heme residue at the active site, leading to a loss of enzyme function[1].

Quantitative Data: Efficacy and Selectivity of this compound

The potency and selectivity of this compound are crucial for its utility in research. The following table summarizes key quantitative data regarding its inhibitory activity.

| Parameter | Value | Species/Enzyme Source | Reference |

| IC50 for iNOS | 3.3 µM | Mouse | [2][3] |

| IC50 for nNOS | 92 µM | Rat Brain (constitutive) | [2][3] |

| Selectivity (nNOS/iNOS) | ~28-fold | - | [2][3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Applications in Immunology Research

The use of this compound has been instrumental in advancing our understanding of the role of iNOS in various immunological contexts.

Modulation of T Helper Cell Differentiation

Research has demonstrated that iNOS-derived NO can influence the differentiation of T helper (Th) cells. This compound has been used to show that inhibition of iNOS can shift the immune response towards a protective Th1-like immunity in certain infection models[4][5][6]. This is characterized by enhanced production of IFN-γ and specific antibody isotypes.

Regulation of Macrophage Polarization

Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. iNOS is a hallmark of M1 macrophages. Studies using this compound have revealed that iNOS-derived NO acts as a negative regulator of M1 macrophage polarization[7][8]. By inhibiting iNOS, this compound can enhance the M1 phenotype, leading to increased expression of M1 markers and potentially enhanced anti-tumor and anti-bacterial activity[7][8].

Elucidation of Dendritic Cell Function

This compound has been shown to selectively promote the differentiation of effector dendritic cells (DCs)[7]. This suggests that iNOS-derived NO may play a regulatory role in DC maturation and their ability to initiate adaptive immune responses.

Investigation of Autoimmune Diseases and Cancer Immunology

Given the role of iNOS in inflammation and immune regulation, this compound is a valuable tool in preclinical models of autoimmune diseases and cancer. Studies have explored its potential to ameliorate autoimmune pathology by modulating the immune response[9][10]. In cancer immunology, this compound has been used to investigate the impact of iNOS inhibition on the tumor microenvironment, including the enhancement of anti-tumor immunity by promoting M1 macrophage differentiation[7][8].

Signaling Pathways Modulated by this compound

By inhibiting iNOS, this compound indirectly influences several key signaling pathways that are regulated by nitric oxide.

As depicted in Figure 1, this compound blocks the enzymatic activity of iNOS, thereby preventing the production of nitric oxide. This intervention allows researchers to study the NO-dependent downstream effects, such as the modulation of NF-κB activity, MAP kinase pathways, and the expression of various immune-related genes.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound in immunology research.

In Vitro Macrophage Polarization and iNOS Inhibition

This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization to the M1 phenotype, along with the assessment of iNOS inhibition by this compound.

Materials:

-

Bone marrow cells isolated from mice

-

DMEM or RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

-

Recombinant murine IFN-γ

-

Lipopolysaccharide (LPS)

-

This compound dihydrochloride

-

Phosphate-buffered saline (PBS)

-

6-well tissue culture plates

-

Griess Reagent System for nitrite determination

-

Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD86, anti-iNOS)

-

RNA isolation kit and reagents for qRT-PCR

-

Reagents and antibodies for Western blotting

Procedure:

-

BMDM Differentiation:

-

Harvest bone marrow from mouse femurs and tibias.

-

Culture the cells in BMDM differentiation medium for 7 days, replacing the medium on day 4.

-

On day 7, detach the differentiated macrophages using a cell scraper.

-

-

M1 Polarization and this compound Treatment:

-

Seed the BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with IFN-γ (20 ng/mL) and LPS (100 ng/mL) to induce M1 polarization. Include untreated and vehicle-treated controls.

-

Incubate for 24 hours.

-

-

Assessment of iNOS Inhibition:

-

Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatants. Measure the nitrite concentration, a stable end-product of NO, using the Griess Reagent System according to the manufacturer's instructions.

-

Flow Cytometry: Harvest the cells and stain for surface markers (F4/80, CD86) and intracellular iNOS to determine the percentage of M1 macrophages and the level of iNOS expression.

-

qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to analyze the gene expression of M1 markers (e.g., Nos2, Tnf, Il6).

-

Western Blotting: Prepare cell lysates and perform Western blotting to detect iNOS protein levels.

-

In Vivo Administration of this compound in a Mouse Model of Inflammation

This protocol provides a general framework for the intraperitoneal (i.p.) administration of this compound in a mouse model of LPS-induced inflammation.

Materials:

-

BALB/c or C57BL/6 mice (age and sex-matched)

-

This compound dihydrochloride

-

Sterile, pyrogen-free saline

-

Lipopolysaccharide (LPS) from E. coli

-

Syringes and needles for i.p. injection

-

Equipment for blood and tissue collection

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week before the experiment.

-

Divide the mice into experimental groups (e.g., saline control, LPS only, LPS + this compound).

-

-

This compound and LPS Preparation:

-

Dissolve this compound in sterile saline to the desired concentration. A typical dose range for i.p. injection is 5-25 mg/kg body weight.

-

Dissolve LPS in sterile saline. The dose will depend on the specific model and desired level of inflammation.

-

-

Administration:

-

Administer this compound via i.p. injection 30 minutes to 1 hour before the LPS challenge.

-

Administer LPS via i.p. injection.

-

-

Monitoring and Sample Collection:

-

Monitor the mice for signs of inflammation and distress.

-

At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the mice.

-

Collect blood via cardiac puncture for serum analysis (e.g., cytokine levels, nitrite/nitrate levels).

-

Harvest tissues of interest (e.g., spleen, liver, lung) for further analysis (e.g., histology, flow cytometry of immune cells, gene expression analysis).

-

Conclusion and Future Directions

This compound remains a cornerstone tool for investigating the multifaceted roles of iNOS in the immune system. Its selectivity allows for precise dissection of iNOS-mediated effects, contributing to a deeper understanding of inflammatory processes, immune cell differentiation, and the pathogenesis of a wide range of diseases. Future research utilizing this compound will likely focus on its therapeutic potential in combination with other immunomodulatory agents, further refining our understanding of the intricate regulatory networks governed by nitric oxide in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing immunology research and drug development.

References

- 1. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of L-N⁶-(1-iminoethyl)lysine (L-NIL)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N⁶-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. Its discovery marked a significant advancement in the quest for therapeutic agents capable of targeting the detrimental overproduction of nitric oxide (NO) in various pathophysiological conditions, including inflammation and septic shock. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Discovery and Synthesis

This compound was first synthesized and reported in 1994 by Moore and colleagues as part of a program to develop selective inhibitors of iNOS.[1] The rationale behind its design was to create a structural analog of L-arginine, the natural substrate for all nitric oxide synthase (NOS) isoforms, that would exhibit preferential binding to the active site of iNOS.

Experimental Protocol: Synthesis of this compound Dihydrochloride

The synthesis of this compound dihydrochloride is achieved through a multi-step process, starting from L-lysine. The following is a representative protocol based on published methods:

Step 1: Protection of the α-amino group of L-lysine.

-

L-lysine monohydrochloride is dissolved in a suitable solvent, such as a mixture of dioxane and water.

-

The α-amino group is protected using a standard protecting group, for example, by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium hydroxide.

-

The resulting Nα-Boc-L-lysine is then purified.

Step 2: Introduction of the iminoethyl group.

-

The ε-amino group of Nα-Boc-L-lysine is reacted with ethyl acetimidate hydrochloride in a suitable solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like triethylamine. This reaction introduces the 1-iminoethyl group to the side chain.

Step 3: Deprotection and salt formation.

-

The Boc protecting group is removed from the α-amino group under acidic conditions, typically using a solution of hydrogen chloride (HCl) in a solvent like dioxane or methanol.

-

This final step yields L-N⁶-(1-iminoethyl)lysine as its dihydrochloride salt, which can be purified by recrystallization.

Mechanism of Action and Selectivity

This compound functions as a competitive inhibitor of iNOS by binding to the L-arginine binding site of the enzyme. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the synthesis of nitric oxide.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been determined against all three major NOS isoforms. The data is summarized in the table below.

| NOS Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Selectivity Ratio (iNOS vs. other isoforms) |

| iNOS (murine) | Not explicitly found | 3.3 µM[1] | - |

| nNOS (rat brain) | Not explicitly found | 92 µM[1] | 28-fold (based on IC₅₀) |

| eNOS | Not explicitly found | Not explicitly found | Not explicitly found |

Note: While Kᵢ values are the preferred metric for enzyme inhibition, the originally reported data for this compound is primarily in the form of IC₅₀ values. Further studies are needed to determine the precise Kᵢ values for all three isoforms.

Signaling Pathways

This compound exerts its effects by modulating signaling pathways that are dependent on the production of nitric oxide by iNOS.

Upstream Induction of iNOS

In inflammatory conditions, the expression of iNOS is induced by various pro-inflammatory stimuli, most notably bacterial lipopolysaccharide (LPS). The signaling cascade leading to iNOS expression is a critical target for understanding the therapeutic context of this compound.

References

L-N6-(1-iminoethyl)lysine (L-NIL): An In-Depth Technical Guide for Studying Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme pivotal to the inflammatory cascade. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its application in studying inflammatory responses. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize key pathways and workflows to facilitate a deeper understanding and practical application of this valuable research tool.

Mechanism of Action

This compound functions as a selective inhibitor of iNOS, an enzyme responsible for the production of large quantities of nitric oxide (NO) during inflammation.[1] Unlike the other major isoforms of nitric oxide synthase, neuronal NOS (nNOS) and endothelial NOS (eNOS), which are constitutively expressed and produce low levels of NO for physiological functions, iNOS is expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[2] The overproduction of NO by iNOS contributes to tissue damage, vasodilation, and the overall inflammatory state.

This compound's selectivity for iNOS makes it a powerful tool to dissect the specific roles of iNOS-derived NO in various inflammatory models, minimizing confounding effects from the inhibition of constitutive NOS isoforms.[3][4]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on this compound's inhibitory potency and its effects in various inflammatory models.

Table 1: Inhibitory Potency of this compound against NOS Isoforms

| NOS Isoform | IC50 (μM) | Selectivity (fold vs. iNOS) | Reference |

| Inducible NOS (iNOS) | 3.3 | - | [3][4] |

| Neuronal NOS (nNOS) | 92 | 28 | [3][4] |

| Endothelial NOS (eNOS) | - | - | - |

Table 2: In Vitro Effects of this compound on Inflammatory Responses

| Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| Murine Macrophages (RAW 264.7) | LPS (100 ng/mL) | 5 mM | Inhibition of NO production | [5] |

| Murine Macrophages (RAW 264.7) | Low-dose LPS (2 ng/mL) | - | Reduced TNF and IL-1β expression (in iRhom2-dependent manner) | [6] |

| Murine Macrophages (RAW 264.7) | LPS | Substimulatory doses | Inhibition of subsequent LPS-dependent NO production | [7] |

Table 3: In Vivo Effects of this compound on Inflammatory Responses

| Animal Model | Inflammatory Stimulus | This compound Dosage | Effect | Reference |

| Rat | Carrageenan-induced paw edema | 5-25 mg/kg (i.p.) | Dose-related inhibition of late-phase edema | |

| Mouse | Sepsis (CLP model) | - | - | [8] |

Signaling Pathways Modulated by this compound

This compound, by inhibiting iNOS and consequently reducing NO production, indirectly modulates key signaling pathways involved in inflammation, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9][10] Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and iNOS itself.[9][10] Nitric oxide has a complex, often bidirectional, role in regulating NF-κB activity. By reducing NO levels, this compound can help elucidate the specific contribution of iNOS-derived NO to the modulation of this critical inflammatory pathway.

Caption: this compound's inhibitory effect on the NF-kB pathway.

MAPK Signaling Pathway

The MAPK family of kinases, including ERK1/2, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[1][11][12] Similar to NF-κB, the activation of MAPK pathways is a key event in the inflammatory response, and NO can influence their activity. This compound provides a means to investigate the specific role of iNOS-derived NO in the complex regulation of MAPK signaling during inflammation.

Caption: this compound's inhibitory effect on the MAPK pathway.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Preparation and Storage of this compound

This compound hydrochloride is typically supplied as a crystalline solid and is soluble in water and organic solvents like DMSO and ethanol.[13]

-

Storage: Store the solid form at -20°C for long-term stability (≥4 years).[3]

-

Stock Solution Preparation:

-

Dissolve this compound hydrochloride in sterile, nuclease-free water or a suitable organic solvent to create a concentrated stock solution.

-

For aqueous solutions, it is recommended to prepare them fresh and not store for more than one day.[13]

-

For organic stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.

-

-

Working Solution Preparation:

-

Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or vehicle for in vivo administration immediately before use.

-

In Vitro Experiment: Inhibition of NO Production in Macrophages

This protocol describes the use of the Griess assay to measure nitrite, a stable breakdown product of NO, in the supernatant of this compound-treated macrophages.

Caption: A typical workflow for a Griess assay.

Detailed Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

This compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Assay:

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well of a new 96-well plate containing 50 µL of supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

-

Measurement: Immediately measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[14][15][16]

In Vivo Experiment: Carrageenan-Induced Paw Edema

This protocol outlines the use of this compound in a classic model of acute inflammation.

Detailed Protocol:

-

Animal Model: Use male Wistar rats (180-220 g).

-

This compound Administration: Administer this compound (5, 10, or 25 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the carrageenan challenge.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Western Blotting for Inflammatory Proteins

This protocol details the detection of key inflammatory proteins in cell lysates after treatment with this compound.

Detailed Protocol:

-

Cell Lysis: After treatment with this compound and LPS, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, phospho-p65 (NF-κB), phospho-ERK1/2 (MAPK), or β-actin (loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

ELISA for Cytokine Measurement

This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants or serum samples.

Detailed Protocol:

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.

-

Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples (cell culture supernatants or diluted serum) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at 450 nm.

-

Quantification: Calculate the cytokine concentration based on the standard curve.[2][17]

Flow Cytometry for Macrophage Polarization

This protocol outlines the analysis of macrophage surface markers to assess their polarization state.

Detailed Protocol:

-

Cell Preparation: Harvest macrophages and wash them with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Fc Block: Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.

-

Staining: Stain the cells with fluorescently-conjugated antibodies against surface markers such as F4/80 (general macrophage marker), CD86 (M1 marker), and CD206 (M2 marker) for 30 minutes on ice in the dark.[18][19][20][21][22]

-

Washing: Wash the cells twice with FACS buffer.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to quantify the percentage of M1 (F4/80+CD86+) and M2 (F4/80+CD206+) macrophages.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted role of iNOS in inflammation. Its selectivity allows for the precise dissection of iNOS-dependent signaling pathways and inflammatory responses. This guide provides a foundational framework for utilizing this compound effectively, from understanding its mechanism of action to implementing detailed experimental protocols. By leveraging the information and methodologies presented here, researchers can further unravel the complexities of inflammatory processes and accelerate the development of novel therapeutic strategies.

References

- 1. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytokine Dynamics During Ustekinumab Induction as Predictors of Treatment Response in Crohn’s Disease: An Observational Study [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Biotium [biotium.com]

- 5. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner [frontiersin.org]

- 7. Low-dose lipopolysaccharide (LPS) pretreatment of mouse macrophages modulates LPS-dependent interleukin-6 production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ERK1/2 in immune signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. Protocol Griess Test [protocols.io]

- 16. himedialabs.com [himedialabs.com]

- 17. The Apoptosis Induction and Immunomodulating Activities of Nga-Kee-Mon (Perilla frutescens) Seed Extract [mdpi.com]

- 18. Flow Cytometric Analysis of Macrophages and Dendritic Cell Subsets in the Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow cytometric analysis of macrophages and dendritic cell subsets in the mouse lung. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Macrophages by flow cytometry. New insights through novel antibody reagents. - Behind the Bench [thermofisher.com]

The Physiological Effects of iNOS Inhibition by L-NIL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) that contribute to both physiological host defense and the pathophysiology of numerous inflammatory and autoimmune diseases. Uncontrolled NO production by iNOS can lead to cellular damage, vasodilation-induced hypotension, and tissue injury. Consequently, the selective inhibition of iNOS has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the physiological effects of N6-(1-iminoethyl)lysine (L-NIL), a potent and selective inhibitor of iNOS. We will delve into its mechanism of action, selectivity, and its effects in various experimental models, supported by detailed experimental protocols and quantitative data.

Mechanism of Action and Selectivity of this compound

This compound is an arginine-based inhibitor that acts as a competitive inactivator of iNOS.[1] It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme.[1] This binding prevents the conversion of L-arginine to L-citrulline and the subsequent production of NO.

A critical aspect of any NOS inhibitor for therapeutic use is its selectivity for the inducible isoform (iNOS) over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). While eNOS and nNOS play vital roles in maintaining physiological functions such as blood pressure regulation and neurotransmission, iNOS is primarily upregulated during inflammatory responses. Non-selective inhibition of all three isoforms can lead to undesirable side effects. This compound has demonstrated significant selectivity for iNOS.

Table 1: In Vitro Potency and Selectivity of this compound for Nitric Oxide Synthase Isoforms

| Isoform | Species | IC50 (μM) | Selectivity (fold vs. iNOS) | Reference |

| iNOS | Mouse | 3.3 | - | [2] |

| nNOS | Rat Brain | 92 | 28 | [2] |

| eNOS | - | - | - | - |

Data for eNOS was not consistently found in the initial search results, indicating a potential area for further research or a high degree of selectivity where inhibition is not readily observed.

Physiological Effects of iNOS Inhibition by this compound

The selective inhibition of iNOS by this compound has been shown to produce a range of beneficial physiological effects in various preclinical models of disease.

Attenuation of Systemic Hypotension in Sepsis

In models of septic shock, the overproduction of NO by iNOS is a major contributor to the profound and often fatal drop in blood pressure. This compound has been demonstrated to counteract this effect.

Table 2: Hemodynamic Effects of this compound in a Mouse Model of Endotoxic Shock

| Treatment Group | Mean Arterial Blood Pressure (mmHg) | Cerebral Blood Flow (% of control) | Reference |

| Control | 73 ± 17 | 100 | [3] |

| LPS | 56 ± 21 | ~130 | [3] |

| LPS + this compound (5 mg/kg) | Stable (not significantly different from control) | Prevented hyperemia | [3] |

Neuroprotective Effects

Excessive NO production in the central nervous system is implicated in neuroinflammatory and neurodegenerative processes. By selectively inhibiting iNOS, this compound has shown neuroprotective properties. In a mouse model of endotoxic shock, this compound treatment prevented the decline in somatosensory evoked potential (SEP) amplitudes, indicating preserved neuronal functional integrity.[3]

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various models. In a rat model of carrageenan-induced paw edema, this compound specifically inhibited the late-phase inflammatory response, which is associated with iNOS upregulation. It also reduced the increase in iNOS activity and cyclic GMP concentration in the inflamed paw.

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is the iNOS-NO pathway. The induction of iNOS is a complex process often initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β. These stimuli activate transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which then drives the expression of the iNOS gene.

By inhibiting the enzymatic activity of iNOS, this compound directly blocks the production of NO, thereby preventing its downstream effects. These downstream effects of excessive NO include direct cytotoxicity, activation of soluble guanylate cyclase (sGC) leading to vasodilation, and post-translational modifications of proteins through nitration.

Caption: this compound inhibits the iNOS-mediated production of nitric oxide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the physiological effects of this compound.

In Vitro iNOS Activity Assay (Conversion of L-Arginine to L-Citrulline)

This assay measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified iNOS enzyme or cell/tissue homogenate containing iNOS

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM BH4, 1 mM NADPH

-

[³H]L-arginine (specific activity ~60 Ci/mmol)

-

This compound or other inhibitors

-

Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA

-

Dowex AG 50WX-8 resin (Na+ form), equilibrated with Stop Buffer

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain Reaction Buffer, [³H]L-arginine (final concentration ~10 µM), and the desired concentration of this compound or vehicle control.

-

Initiate the reaction by adding the iNOS enzyme preparation. The final reaction volume is typically 50-100 µL.

-

Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 400 µL of ice-cold Stop Buffer.

-

Apply the entire reaction mixture to a column containing 1 mL of equilibrated Dowex resin.

-

Wash the column with 2 mL of deionized water to elute the [³H]L-citrulline. The unreacted [³H]L-arginine will bind to the resin.

-

Collect the eluate in a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the amount of [³H]L-citrulline formed and express iNOS activity as pmol/min/mg protein.

Caption: Workflow for the iNOS activity assay.

Measurement of Nitric Oxide Production in Cell Culture (Griess Assay)

This colorimetric assay measures the accumulation of nitrite (a stable oxidation product of NO) in cell culture supernatants.

Materials:

-

Cell line capable of expressing iNOS (e.g., RAW 264.7 macrophages) or primary cells

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) and/or cytokines (e.g., IFN-γ) to induce iNOS

-

This compound or other inhibitors

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Sodium nitrite standard solution (for standard curve)

-

96-well microplate and plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and/or cytokines to induce iNOS expression.

-

Incubate for 18-24 hours.

-

Prepare a nitrite standard curve by serially diluting the sodium nitrite standard in cell culture medium.

-

Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Western Blotting for iNOS Protein Expression

This technique is used to detect and quantify the amount of iNOS protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse cells or tissues in Lysis Buffer on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Model of Endotoxic Shock

This protocol describes a common method to induce a sepsis-like state in rodents to study the effects of this compound on hemodynamics and inflammation.

Animals:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

Procedure:

-

Anesthetize the rats (e.g., with an intraperitoneal injection of ketamine/xylazine).

-

Insert a catheter into the carotid artery for continuous blood pressure monitoring and into the jugular vein for drug administration.

-

Allow the animals to stabilize.

-

Administer this compound (e.g., 5 mg/kg, i.v.) or vehicle control.

-

After a pre-treatment period (e.g., 30 minutes), induce endotoxic shock by administering a bolus of LPS (e.g., 10 mg/kg, i.v.).

-

Continuously monitor mean arterial pressure (MAP), heart rate, and other relevant physiological parameters for a set period (e.g., 4-6 hours).

-

At the end of the experiment, blood and tissue samples can be collected for analysis of cytokines, NO metabolites, and other inflammatory markers.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of iNOS. Its selectivity for iNOS over the constitutive isoforms makes it a more precise inhibitor than non-selective NOS inhibitors like L-NAME. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of selective iNOS inhibition in a variety of disease models. The quantitative data and signaling pathway diagrams offer a solid foundation for understanding the mechanism of action of this compound and its impact on cellular and systemic physiology. As research in this area continues, this compound and other selective iNOS inhibitors may pave the way for novel therapies for a range of inflammatory and circulatory disorders.

References

L-N6-(1-Iminoethyl)lysine (L-NIL) in Neuroscience and Brain Injury: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitric oxide (NO) is a pleiotropic signaling molecule in the central nervous system (CNS), playing a dual role in both physiological processes and pathological cascades following brain injury. Its effects are largely dictated by the specific nitric oxide synthase (NOS) isoform responsible for its production. While endothelial NOS (eNOS) activity is generally considered neuroprotective, excessive NO production by neuronal NOS (nNOS) and inducible NOS (iNOS) is strongly implicated in the secondary injury cascades that exacerbate damage following traumatic brain injury (TBI) and stroke.[1][2] L-N6-(1-Iminoethyl)lysine, or L-NIL, is a potent and selective inhibitor of the iNOS isoform. This selectivity makes it a valuable pharmacological tool for dissecting the specific contribution of iNOS to neuroinflammation and neuronal death post-injury. This guide provides an in-depth technical overview of this compound, its mechanism of action, key experimental findings from preclinical brain injury models, and detailed protocols for its application in neuroscience research.

Mechanism of Action and Selectivity

This compound is an arginine-based inhibitor that competes with the endogenous substrate, L-arginine, for the active site of NOS enzymes.[3] Its key therapeutic and research value lies in its selectivity for the inducible isoform (iNOS) over the constitutive neuronal (nNOS) and endothelial (eNOS) isoforms. The excessive and sustained production of NO by iNOS, typically expressed in activated microglia and astrocytes following injury, is a major driver of neuroinflammation and cytotoxicity.[1][4]

Table 1: Inhibitory Potency and Selectivity of this compound

| NOS Isoform | IC50 (μM) | Selectivity Ratio (rcNOS/miNOS) | Reference |

| Mouse Inducible NOS (miNOS) | 3.3 | 28-fold | [5][6] |

| Rat Brain Constitutive NOS (rcNOS) | 92 | N/A | [5][6] |

This 28-fold greater selectivity for iNOS allows researchers to specifically target the inflammatory component of the NO-mediated secondary injury cascade, with less interference on the physiological functions of nNOS and the vasculoprotective roles of eNOS.[5][7]

Signaling Pathways in Brain Injury

Following a primary brain injury, two major NO-mediated signaling pathways contribute to secondary neuronal damage: early excitotoxicity driven by nNOS and a delayed, sustained inflammatory response driven by iNOS.

nNOS-Mediated Excitotoxicity

The initial ischemic or traumatic insult triggers a massive release of the excitatory neurotransmitter glutamate. This overstimulates N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium (Ca2+) influx into neurons. The elevated intracellular Ca2+ binds to calmodulin, which in turn activates nNOS to produce a rapid burst of NO.[8][9] This NO can then react with superoxide radicals (O2•−), which are concurrently generated by mitochondria and NADPH oxidase, to form the highly cytotoxic peroxynitrite (ONOO−).[8][10] Peroxynitrite damages cells by causing lipid peroxidation, DNA damage, and protein nitration, leading to neuronal death.[8]

iNOS-Mediated Neuroinflammation

Hours to days after the initial injury, a robust inflammatory response is initiated. Activated microglia and infiltrating immune cells release pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). These cytokines trigger the transcriptional upregulation and expression of iNOS in microglia and astrocytes. Unlike the constitutive NOS isoforms, iNOS activity is calcium-independent and produces large, sustained amounts of NO for prolonged periods. This chronic NO production contributes significantly to oxidative stress, blood-brain barrier disruption, and apoptosis of neurons and oligodendrocytes, perpetuating the cycle of secondary injury.

This compound in a Preclinical Model of Traumatic Brain Injury

A key study by Gahm et al. investigated the neuroprotective effects of this compound in a rat model of brain contusion. This research provides direct evidence of this compound's efficacy in a TBI context and serves as a basis for the experimental protocol outlined below.[4]

Quantitative Data Summary

This compound treatment demonstrated significant neuroprotective effects by reducing key markers of secondary injury.[4]

Table 2: Effects of this compound Treatment in a Rat Contusion Model

| Outcome Measure | Time Point | Control (Saline) | This compound Treated | Percent Change | Reference |

| iNOS Activity (pmol/min/mg protein) | 24 hours | 0.21 ± 0.03 | 0.11 ± 0.02 | ↓ 47.6% | [4] |

| Neuronal Degeneration (Fluoro-Jade positive cells) | 24 hours | High | Significantly Reduced | N/A (Qualitative) | [4] |

| Nitrotyrosine Immunoreactivity (Marker of Peroxynitrite) | 24 hours | High | Significantly Reduced | N/A (Qualitative) | [4] |

| Neuronal Survival (NeuN positive cells) | 6 days | Baseline | Significantly Increased | N/A (Qualitative) | [4] |

| Cellular Apoptosis (TUNEL positive cells) | 6 days | High | Significantly Reduced | N/A (Qualitative) | [4] |

| Proliferating Cells in Subventricular Zone (Ki67 positive) | 6 days | Baseline | Significantly Decreased | N/A (Qualitative) | [11] |

| Proliferating Astrocytes (GFAP/Ki67 positive) | 6 days | Baseline | Significantly Decreased | N/A (Qualitative) | [11] |

Note: While several outcomes were reported as statistically significant reductions or increases, specific quantitative values beyond iNOS activity were not provided in the abstract.

Experimental Protocols

The following protocols are based on the methodologies employed in key studies investigating this compound in brain injury models.[4][12]

Traumatic Brain Injury Model (Weight-Drop Contusion)

This protocol describes a standardized method for inducing a focal brain contusion in rats, as utilized in the Gahm et al. study.[4]

-

Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure: The animal is placed in a stereotaxic frame. A midline scalp incision is made, and a craniotomy (e.g., 4-5 mm diameter) is performed over the desired cortical region (e.g., the parietal cortex), leaving the dura mater intact.

-

Injury Induction: A weight-drop device is used. A specific weight (e.g., 20-40g) is dropped from a fixed height (e.g., 20-30 cm) onto a piston that rests on the exposed dura. This impact creates a reproducible cortical contusion.

-

Post-Injury Care: The scalp is sutured, and the animal is allowed to recover from anesthesia. Post-operative analgesia should be administered according to institutional guidelines.

This compound Administration Protocol

This protocol details the dosage and timing for this compound administration to test its neuroprotective effects post-TBI.[4]

-

Drug Preparation: this compound is dissolved in sterile 0.9% NaCl (saline) to the desired concentration.

-

Dosing Regimen:

-

Loading Dose: An initial intraperitoneal (i.p.) injection of this compound is administered 15 minutes after the induction of TBI. A common dose is 10 mg/kg.

-

Maintenance Dose: A second i.p. injection of this compound (10 mg/kg) is administered 12 hours post-injury.

-

-

Control Group: A control group of animals receives volume-matched i.p. injections of 0.9% NaCl at the same time points.

-

Experimental Endpoints: Animals are sacrificed at predetermined time points (e.g., 24 hours, 6 days) for tissue collection and analysis (histology, biochemistry).

Experimental Workflow Diagram

References

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 2. Frontiers | Nitric Oxide Synthase Inhibition as a Neuroprotective Strategy Following Hypoxic–Ischemic Encephalopathy: Evidence From Animal Studies [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotection by selective inhibition of inducible nitric oxide synthase after experimental brain contusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential Biomarkers in Experimental Animal Models for Traumatic Brain Injury [mdpi.com]

- 6. L-NAME reduces infarct volume in a filament model of transient middle cerebral artery occlusion in the rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Biotium [biotium.com]

- 8. Superoxide and Non-ionotropic Signaling in Neuronal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition: R&D Systems [rndsystems.com]

- 10. Blockade of neuronal nitric oxide synthase protects against excitotoxicity in vivo | Journal of Neuroscience [jneurosci.org]

- 11. L-N-iminoethyl-lysine after experimental brain trauma attenuates cellular proliferation and astrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brain function in iNOS knock out or iNOS inhibited (this compound) mice under endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of iNOS in Disease Models with L-NIL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of inducible nitric oxide synthase (iNOS) in various disease models and the application of L-N6-(1-iminoethyl)lysine (L-NIL) as a selective inhibitor for its study. This document details experimental protocols, presents quantitative data on the effects of this compound, and visualizes the key signaling pathways involved.

Introduction to iNOS and this compound

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products. While crucial for host defense, dysregulated iNOS activity is implicated in the pathophysiology of numerous diseases, including chronic inflammation, sepsis, and neurodegenerative disorders.

L-N6-(1-iminoethyl)lysine (this compound) is a potent and selective inhibitor of iNOS. Its selectivity makes it an invaluable tool for elucidating the specific contributions of iNOS to disease pathogenesis, distinguishing its effects from the physiological roles of the constitutive NOS isoforms (eNOS and nNOS).

Data Presentation: The Efficacy of this compound in Disease Models

The following tables summarize the quantitative effects of this compound in various experimental settings, providing a clear comparison of its inhibitory action on iNOS and downstream inflammatory markers.

Table 1: In Vitro Inhibition of Nitric Oxide Synthase Isoforms by this compound

| NOS Isoform | Source | IC50 (μM) | Selectivity (fold vs. miNOS) | Reference |

| Mouse inducible NOS (miNOS) | Activated Macrophages | 3.3 | 1 | [1] |

| Rat brain constitutive NOS (rcNOS) | Rat Brain Homogenate | 92 | 28 | [1][2] |

Table 2: Effect of this compound on Inflammatory Markers in a Murine Model of Gout

| Treatment Group | iNOS mRNA Expression (fold change vs. control) | TNF-α mRNA Expression (fold change vs. control) | IL-1β mRNA Expression (fold change vs. control) | Reference |

| MSU (Monosodium Urate) | 4.5 ± 0.6 | 3.8 ± 0.5 | 5.2 ± 0.7 | [3] |

| MSU + this compound (0.5 mg/ml) | 1.8 ± 0.3 | 2.1 ± 0.4 | 2.5 ± 0.4 | [3] |

Table 3: Effect of this compound on Hindpaw Edema and NOS Activity in a Carrageenan-Induced Inflammation Model in Rats

| Treatment Group | Hindpaw Edema (6h post-carrageenan, % increase) | Hindpaw iNOS Activity (pmol/min/mg protein) | Reference |

| Carrageenan | 125 ± 10 | 15.2 ± 1.8 | [4] |

| Carrageenan + this compound (25 mg/kg) | 65 ± 8 | 6.8 ± 1.1 | [4] |

Signaling Pathways

The expression and activity of iNOS are tightly regulated by complex signaling networks. Understanding these pathways is crucial for identifying therapeutic targets.

iNOS Induction via NF-κB and MAPK Pathways

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β, are potent inducers of iNOS expression. This induction is primarily mediated by the activation of two major signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6]

Downstream Effects of iNOS-derived Nitric Oxide

The large amounts of NO produced by iNOS have pleiotropic effects, contributing to both host defense and tissue damage. In pathological conditions, excessive NO can lead to the formation of reactive nitrogen species (RNS), such as peroxynitrite, which can cause cellular damage through protein nitration, lipid peroxidation, and DNA damage.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of iNOS and the effects of this compound.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a common colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in biological fluids.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

(Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and B immediately before use).

-

-

Sodium nitrite (NaNO₂) standard solution (1 mM).

-

96-well microplate.

-

Microplate reader with a 540 nm filter.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the NaNO₂ standard solution in the same medium as the samples (e.g., cell culture medium, PBS) to generate a standard curve (e.g., 0-100 µM).

-

-

Sample Preparation:

-

Collect cell culture supernatants or other biological fluids.

-

Centrifuge samples to remove any cellular debris.

-

-

Assay:

-

Add 50 µL of standards and samples to duplicate wells of a 96-well plate.

-

Add 50 µL of the freshly mixed Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank from all readings.

-

Plot the standard curve and determine the concentration of nitrite in the samples from the linear regression of the standard curve.

-

iNOS Expression Analysis by Western Blot

Western blotting allows for the detection and quantification of iNOS protein levels in cell lysates or tissue homogenates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

Electrophoresis and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against iNOS.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Lyse cells or homogenize tissue in ice-cold lysis buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-iNOS antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

iNOS Localization by Immunohistochemistry (IHC)

IHC allows for the visualization of iNOS protein expression and its cellular localization within tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides.

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity.

-

Blocking solution (e.g., normal goat serum).

-

Primary antibody against iNOS.

-

Biotinylated secondary antibody.

-

Streptavidin-HRP conjugate.

-

DAB chromogen substrate.

-

Hematoxylin counterstain.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

-

-

Blocking:

-

Block non-specific binding sites with a blocking solution.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-iNOS antibody overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Incubate with a biotinylated secondary antibody, followed by incubation with a streptavidin-HRP conjugate.

-

Develop the signal with a DAB chromogen substrate.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections and mount with a permanent mounting medium.

-

-

Microscopy:

-

Visualize and capture images using a light microscope.

-

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted role of iNOS in a wide range of disease models. By employing the detailed protocols and understanding the underlying signaling pathways presented in this guide, researchers can effectively dissect the contributions of iNOS to pathophysiology and evaluate the therapeutic potential of iNOS inhibition. The quantitative data provided herein offer a solid foundation for designing and interpreting experiments aimed at furthering our understanding of iNOS-mediated diseases.

References

- 1. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Biotium [biotium.com]

- 3. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison of the effects of L-NAME, 7-NI and this compound on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of L-NIL in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N6-(1-iminoethyl)lysine, dihydrochloride (L-NIL) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory diseases, neurodegenerative conditions, and cancer.[1][2] The overproduction of nitric oxide (NO) by iNOS can lead to cellular damage and inflammation. This compound's selectivity for iNOS over other NOS isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool for investigating the specific role of iNOS in disease models and a potential therapeutic agent.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound to mice, a summary of its reported effects, and diagrams illustrating its mechanism of action and experimental workflows.

Data Presentation

Table 1: Summary of Quantitative Data for In Vivo this compound Administration in Mice

| Mouse Model | Administration Route & Dosage | Frequency & Duration | Observed Effects | Reference |

| Lipopolysaccharide (LPS)-induced inflammation | Intraperitoneal (i.p.) injection: 3 mg/kg | Single dose | Prevented capillary defects and reduced reactive nitrogen species (RNS) generation in the kidney. | [3] |

| Monosodium urate (MSU)-induced inflammation | i.p. injection: 5 or 10 mg/kg/day | Daily, 4 hours before MSU injection | Dose-dependently reduced footpad swelling; 10 mg/kg significantly suppressed swelling and MSU-induced iNOS gene expression. | [4] |

| Melanoma Xenograft (NOD/SCID mice) | Drinking water: 0.15% (w/v) | Continuous for 4 weeks | Significantly inhibited tumor growth and extended survival. Decreased CD31+ microvessels and increased apoptotic cells in tumors. | [5] |

| Leishmaniasis (C57BL/6 mice) | Drinking water: 0.4-9 mM | Continuous | Suppressed iNOS activity and exacerbated leishmaniasis. | [6] |

| Alzheimer's Disease Model (Tg19959) | Drinking water: Not specified | From 1 to 8 months of age | Reduced cortical amyloid deposition and microglial activation; improved spatial memory. | [7] |

| Sepsis (cecal ligation and puncture) | i.p. injection: 10 and 30 mg/kg | At the end of CLP and 6 hours post-sepsis induction | Decreased plasma NGAL, TLR4, and IL-1β protein content. | [8] |

| Carrageenan-induced hindpaw edema (Rat) | i.p. injection: 5-25 mg/kg | 30 minutes before carrageenan injection | Dose-dependently inhibited the late phase of edema and the increase in hindpaw iNOS activity. | [9] |

| Acetaminophen-induced liver injury | i.p. injection: 1, 3, and 10 mg/kg | 10 minutes before acetaminophen administration | Pretreatment with this compound reduced serum alanine aminotransferase (ALT) levels. | [10] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound

This protocol is suitable for studies requiring precise and acute dosing of this compound.

Materials:

-

L-N6-(1-iminoethyl)lysine, dihydrochloride (this compound)

-

Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Analytical balance

-

Appropriate mouse strain and housing

Procedure:

-

Preparation of this compound Solution:

-

On the day of injection, weigh the desired amount of this compound powder using an analytical balance.

-

Dissolve the this compound in sterile saline or PBS to the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL).

-

Ensure complete dissolution by vortexing. The solution should be clear and free of particulates.

-

Prepare fresh for each set of injections.

-

-

Animal Handling and Injection:

-

Acclimatize mice to the experimental conditions for at least one week prior to the start of the study.

-

Gently restrain the mouse, exposing the abdomen.

-

Wipe the injection site with an alcohol swab.

-

Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

-

Inject the prepared this compound solution slowly.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Protocol 2: Administration of this compound in Drinking Water

This protocol is ideal for long-term studies requiring continuous administration of this compound.

Materials:

-

L-N6-(1-iminoethyl)lysine, dihydrochloride (this compound)

-

Sterile drinking water

-

Water bottles suitable for mice

-

Graduated cylinder

-

Analytical balance

Procedure:

-

Preparation of this compound-supplemented Drinking Water:

-

Determine the desired concentration of this compound in the drinking water (e.g., 0.15% w/v, which is 1.5 mg/mL).

-

Weigh the appropriate amount of this compound and dissolve it in a known volume of sterile drinking water.

-

Ensure the this compound is fully dissolved.

-

If mice are reluctant to drink the this compound-supplemented water, a small amount of sucrose can be added. If so, sucrose should also be added to the control group's water.[11]

-

-

Administration and Monitoring:

-

Fill the water bottles with the prepared this compound solution.

-

Provide the this compound-supplemented water ad libitum to the experimental group.

-

Provide regular sterile drinking water (with sucrose if used in the experimental group) to the control group.

-

Measure water consumption daily to monitor intake and ensure the mice are drinking. The average water intake for a mouse is approximately 6-7 mL per day.[12]

-